![molecular formula C14H20ClNO2 B4831913 4-[4-(4-chlorophenoxy)butyl]morpholine](/img/structure/B4831913.png)
4-[4-(4-chlorophenoxy)butyl]morpholine
Overview
Description
4-[4-(4-chlorophenoxy)butyl]morpholine, also known as SR-142,948, is a selective antagonist of the neurotensin receptor, which is involved in the regulation of various physiological processes, including pain perception, anxiety, and feeding behavior. This chemical has been synthesized and extensively studied for its potential therapeutic applications.
Mechanism of Action
4-[4-(4-chlorophenoxy)butyl]morpholine is a selective antagonist of the neurotensin receptor, which is involved in the regulation of various physiological processes. By blocking the binding of neurotensin to its receptor, 4-[4-(4-chlorophenoxy)butyl]morpholine can modulate the activity of the central nervous system and regulate the release of various neurotransmitters.
Biochemical and Physiological Effects:
4-[4-(4-chlorophenoxy)butyl]morpholine has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain perception and anxiety in animal models, as well as regulate feeding behavior and body weight. Additionally, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Advantages and Limitations for Lab Experiments
4-[4-(4-chlorophenoxy)butyl]morpholine has several advantages for use in laboratory experiments. It is highly selective for the neurotensin receptor and has been extensively studied for its pharmacological properties. However, one limitation of using 4-[4-(4-chlorophenoxy)butyl]morpholine is that it may have off-target effects on other receptors, which could complicate data interpretation.
Future Directions
There are several future directions for the study of 4-[4-(4-chlorophenoxy)butyl]morpholine. One potential area of research is the development of novel analogs with improved pharmacological properties. Additionally, the use of 4-[4-(4-chlorophenoxy)butyl]morpholine in combination with other drugs or therapies could be investigated for its potential synergistic effects. Finally, further research is needed to fully understand the role of the neurotensin receptor in various physiological processes, which could lead to the development of new therapeutic strategies.
Scientific Research Applications
4-[4-(4-chlorophenoxy)butyl]morpholine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of chronic pain, anxiety, and depression. Additionally, it has been investigated for its potential role in the regulation of feeding behavior and obesity.
properties
IUPAC Name |
4-[4-(4-chlorophenoxy)butyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,1-2,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUMLRJDJXQWJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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